
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The structural complexity of the compound suggests it could be effective in combating microbial infections. Compounds with similar structures have been synthesized and shown promising results as antimicrobial agents, particularly against bacterial (Gram-positive and Gram-negative) and fungal species . The presence of the tetrazole moiety, in particular, is known to block the biosynthesis of certain bacterial lipids, which could make this compound a candidate for further antimicrobial studies.
Anticancer Properties
The cyclopropylamino and tetrazolyl groups within the compound’s structure are indicative of potential antiproliferative effects. Similar compounds have been evaluated for their anticancer activity, especially against hormone-responsive cancers like breast adenocarcinoma . The compound could be investigated for its efficacy in inhibiting cancer cell growth and proliferation.
Drug Resistance Modulation
Due to the rise of drug-resistant strains of pathogens and cancer cells, there is a continuous search for new molecules that can overcome resistance mechanisms. The compound’s unique structure could be pivotal in studying pharmacological activities that modulate drug resistance, potentially leading to the development of more effective therapeutic agents .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. The compound’s structure, with its potential binding sites, makes it suitable for molecular docking studies to understand its interaction with various enzymes and receptors. This could provide insights into designing new drugs with improved specificity and potency .
Pharmacological Applications in Pulmonary Diseases
Compounds with cyclopropyl and quinazolin groups have been studied for their therapeutic potential in treating idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease . The compound could be explored for similar applications, given its structural similarities.
Synthetic Methodologies for Drug Development
The compound’s structure could serve as a key intermediate in the synthesis of various pharmacologically active molecules. Research into its synthetic methodologies could lead to the development of novel drugs with improved drug-likeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .
Propiedades
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-11-9-16(12(2)29-11)18(27)21-14-5-7-15(8-6-14)25-19(28)24(22-23-25)10-17(26)20-13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLPRZRQNRYEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

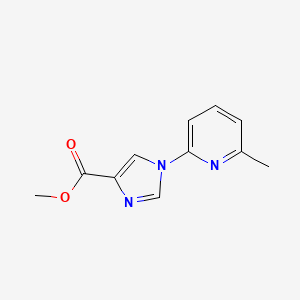
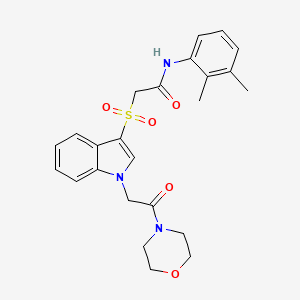
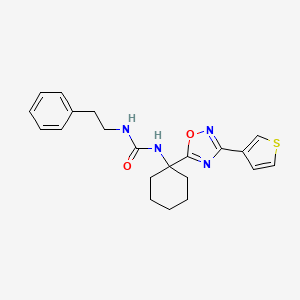
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)
![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)
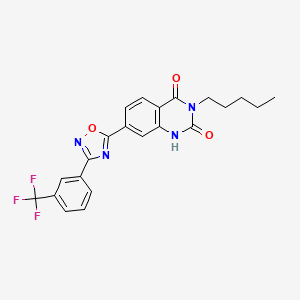
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)
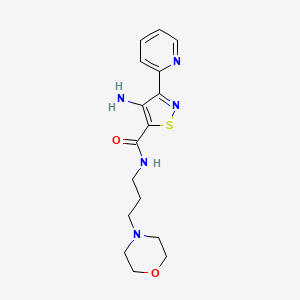
![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)
![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)
![Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate](/img/structure/B2895963.png)
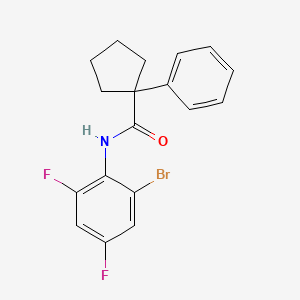
![2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895969.png)